molecular formula C13H16O3 B1379345 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid CAS No. 1803599-29-2

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid

Cat. No.: B1379345
CAS No.: 1803599-29-2
M. Wt: 220.26 g/mol
InChI Key: HUFDBLNVIRUMQA-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white solid with a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol .

Preparation Methods

The synthesis of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane carboxylic acid with benzyloxyethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropane derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives with different substituents.

Scientific Research Applications

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role as an ethylene precursor in higher plants, similar to 1-aminocyclopropane-1-carboxylic acid.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to ethylene, influencing plant growth and development. The compound’s effects are mediated through its conversion to active metabolites that interact with cellular receptors and enzymes .

Comparison with Similar Compounds

1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is closely related to other cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and ethyl 2,2-dimethoxycyclopropane-1-carboxylate. These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its benzyloxyethyl substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(6-7-13)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFDBLNVIRUMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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